3-Amino-3-azabicyclo[3.1.1]heptan-6-ol
Description
Properties
IUPAC Name |
3-amino-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-2-4-1-5(3-8)6(4)9/h4-6,9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIOWGRTLIRQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to improved physicochemical properties. The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds, which suggests its potential impact on cell signaling pathways and gene expression. The compound’s influence on cellular metabolism and function can be attributed to its structural similarity to other biologically active molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its incorporation into drug structures, such as Rupatidine, highlights its ability to enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. Additionally, changes in gene expression may occur as a result of these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties. Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s physicochemical properties, such as solubility and lipophilicity, also play a role in its transport and distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol, a bicyclic compound with a unique nitrogen-containing structure, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is often encountered in its hydrochloride form, which enhances its solubility and stability, making it suitable for various applications in pharmacology and biochemistry.
The molecular formula of this compound is C₆H₁₂ClNO, with a molecular weight of approximately 149.62 g/mol. Its bicyclic structure allows it to act as a bioisostere, mimicking other biologically active molecules, which is particularly useful in drug design.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Receptor Binding : The compound can bind to specific receptors and enzymes, modulating their activity through hydrogen bonds and van der Waals forces.
- Cell Signaling : It influences cell signaling pathways and gene expression, which can lead to diverse biological effects depending on the target involved.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antihistamine Properties : Integrated into the structure of antihistamine drugs, it has shown improved physicochemical properties and enhanced cellular uptake.
- Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic functions.
- Pharmacological Potential : Its ability to modulate cellular processes makes it a candidate for further studies in pharmacology and biochemistry.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound:
Study 1: Antihistamine Development
A study demonstrated that substituting the pyridine ring in the antihistamine drug Rupatidine with this compound significantly improved its efficacy and bioavailability .
Study 2: Enzyme Interaction Analysis
Research indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Comparative Analysis of Related Compounds
The following table summarizes some structurally related compounds and their key features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Methyl-3-Azabicyclo[3.1.1]heptan-6-ol | Bicyclic | Methyl substitution enhances lipophilicity |
| 6-Oxa-3-Azabicyclo[3.1.1]heptane | Bicyclic | Contains an oxygen atom instead of nitrogen |
| 3-Benzyl-3-Azabicyclo[3.1.1]heptan-6-one | Bicyclic | Benzyl group increases steric hindrance |
These compounds share structural similarities but differ in their substituents and functional groups, which influence their biological activity and chemical reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclic Core
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS: N/A)
- Structure : Benzyl group at position 3, ketone at position 6.
- Properties : Increased lipophilicity (logP ~2.5 inferred) due to the benzyl group; ketone reduces hydrogen-bonding capacity compared to hydroxyl.
- Applications : Serves as a versatile building block in medicinal chemistry, enabling further derivatization via reductive amination or nucleophilic additions .
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (CAS: 1245794-56-2)
- Structure : Benzyl at position 3, hydroxyl at position 6.
- Properties : Molecular weight 203.28 g/mol; hydroxyl enhances solubility relative to the ketone analog.
- Applications : Intermediate for kinase inhibitors or GPCR modulators, as benzyl groups often improve target affinity .
3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS: N/A)
- Structure : Chloropyrazinyl substituent at position 3.
- Properties : Molecular weight 225.67 g/mol; electronegative chlorine and pyrazine enhance π-π stacking and dipole interactions.
- Applications: Potential use in antitubercular or antiviral agents, leveraging heterocyclic motifs .
Functional Group Modifications
3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride (CAS: 1486519-87-2)
- Structure : Ketone at position 6, hydrochloride salt.
- Properties : MW 147.60 g/mol; salt form improves aqueous solubility for formulation.
- Applications : Precursor for synthesizing amine derivatives via reductive amination .
3-Azabicyclo[3.2.0]heptan-6-ol (CAS: 1375065-64-7)
- Structure : [3.2.0] bicyclic system with hydroxyl at position 6.
- Properties : MW 113.16 g/mol; altered ring strain and spatial arrangement compared to [3.1.1] systems.
- Applications : Less explored, but may exhibit unique binding profiles in ion channel modulation .
Preparation Methods
Cyclopropanation and Epoxide Ring-Opening Approach
One effective method to prepare related azabicyclo compounds involves starting from substituted nitriles and epichlorohydrin derivatives:
Step 1: Reaction of an aryl-substituted acetonitrile with (R)-epichlorohydrin to form a cyclopropanecarbonitrile intermediate bearing a hydroxymethyl substituent. This step typically yields about 65% of 2-(hydroxymethyl)-1-arylcyclopropanecarbonitrile with a high cis-isomer content (~85%) and some trans isomer by-products.
Step 2: Reduction of the nitrile group to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride (LAH), sodium aluminum hydride (SAH), or sodium borohydride (NaBH4) in the presence of zinc chloride (ZnCl2), or via catalytic hydrogenation.
Step 3: Protection of the amino group (e.g., with Boc protection), oxidation of the hydroxyl group to a carboxyl group, followed by cyclization using trifluoroacetic acid (TFA) to form a lactam intermediate.
Step 4: Final reduction of the lactam to the bicyclic amino alcohol using standard reducing agents (LAH, SAH, or NaBH4 with ZnCl2).
This multi-step sequence efficiently constructs the bicyclic core with the amino and hydroxyl groups in the desired positions and stereochemistry.
Alternative Synthetic Routes via Ketone Intermediates and Dithiolane Formation
Another approach involves:
Starting from 3-azabicyclo[3.2.0]heptane-6-one derivatives, which can be converted into spiro-dithiolane intermediates by reaction with ethanedithiol and boron trifluoride etherate.
Subsequent work-up and purification yield bicyclic amines with functional groups positioned for further modification.
Although this method is described for related azabicyclo[3.2.0]heptane systems, similar principles apply for the [3.1.1] system with appropriate substrate modifications.
Reaction Conditions and Apparatus
Typical reactions are conducted in inert atmospheres (argon or nitrogen) using four-necked round-bottom flasks equipped with mechanical stirring, thermometers, addition funnels, and cooling baths.
Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), isopropyl acetate (IPAC), and water are used for reaction media and extractions.
Reaction temperatures range from 0°C (for sensitive reductions) to ambient or reflux conditions depending on the step.
Work-up procedures include filtration, solvent extraction, drying over sodium sulfate, and concentration under reduced pressure.
Example Reaction Scheme Summary for Preparation of this compound
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Cyclopropanation | 1-(3,4-dichlorophenyl)acetonitrile + (R)-epichlorohydrin | ~65% yield, ~85% cis isomer |
| 2 | Nitrile reduction | LAH, SAH, or NaBH4 with ZnCl2 or catalytic hydrogenation | Conversion to amino alcohol |
| 3 | Amino protection & oxidation | Boc2O for amino protection; PDC for oxidation; TFA for cyclization | Formation of lactam intermediate |
| 4 | Lactam reduction | LAH, SAH, or NaBH4 with ZnCl2 | Final bicyclic amino alcohol product |
Detailed Research Findings and Notes
The cyclopropanation step is stereoselective, favoring the cis isomer, which is crucial for the correct stereochemistry of the final bicyclic product.
Reduction of the nitrile to amino alcohol can be performed with various hydride reagents, with catalytic hydrogenation offering a milder alternative.
Protection of the amino group is essential to prevent side reactions during oxidation and cyclization.
Cyclization under acidic conditions (TFA) facilitates ring closure to form the bicyclic lactam.
The final reduction step yields the target this compound with high stereochemical purity.
Reaction scales reported include multi-gram to kilogram quantities, indicating scalability of the synthetic route.
Purification methods involve solvent partitioning, crystallization, and extraction steps to isolate pure compounds.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Purpose | Notes |
|---|---|---|
| (R)-Epichlorohydrin | Cyclopropanation agent | Provides chiral epoxide |
| LAH, SAH, NaBH4 + ZnCl2 | Nitrile and lactam reduction | Strong hydride reducing agents |
| Boc2O (Di-tert-butyl dicarbonate) | Amino group protection | Prevents side reactions |
| Pyridinium dichromate (PDC) | Oxidation of hydroxyl to acid | Mild oxidant |
| Trifluoroacetic acid (TFA) | Cyclization to lactam | Acidic conditions promote ring closure |
| Catalytic hydrogenation | Alternative reduction method | Milder, selective reduction |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-azabicyclo[3.1.1]heptan-6-one (precursor CAS 1486519-87-2) using ammonia and hydrogenation catalysts (e.g., Pd/C) . Key intermediates, such as Boc-protected derivatives (e.g., endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, CAS 1614256-81-3), are often employed to stabilize the amine group during synthesis . Characterization should include H/C NMR for structural confirmation, mass spectrometry (MS) for molecular ion verification, and X-ray crystallography for stereochemical assignment.
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should compare ambient vs.低温 storage (e.g., 4°C) over 1–6 months, monitoring degradation via HPLC-UV or LC-MS. Related compounds like 6-Oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1) show sensitivity to moisture and light, suggesting the need for desiccants and amber vials . Accelerated stability testing (e.g., 40°C/75% RH for 2 weeks) can predict long-term behavior .
Q. What analytical techniques are critical for purity assessment of this bicyclic amine?
- Methodological Answer : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities. Chiral columns (e.g., Chiralpak IA) are essential for enantiomeric excess determination if stereocenters are present. Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) provides absolute purity validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in stereochemistry (e.g., endo vs. exo isomers) may arise from reaction conditions (e.g., solvent polarity, temperature). For example, highlights the isolation of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane via kinetic control in THF. Advanced techniques include NOESY NMR to confirm spatial arrangements and DFT calculations to model transition states .
Q. What strategies mitigate data inconsistencies in biological activity studies?
- Methodological Answer : Variations in bioactivity (e.g., receptor binding) may stem from impurities or stereoisomers. Orthogonal assays (e.g., SPR for binding kinetics, cell-based functional assays) should corroborate results. For example, penicillin derivatives with bicyclic cores (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) show activity dependent on substituent positioning, requiring rigorous structure-activity relationship (SAR) studies .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., GPCRs) can predict binding modes. QSAR models using descriptors like logP and topological polar surface area (TPSA) optimize bioavailability. notes the importance of process simulation in chemical engineering for scaling derivatives .
Q. What methodologies validate the compound’s role in catalytic or enantioselective reactions?
- Methodological Answer : Test its utility as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings). Monitor enantioselectivity via chiral GC or HPLC. For example, bicyclic amines in were used to synthesize pyrazolo-pyridine derivatives, demonstrating scaffold versatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
